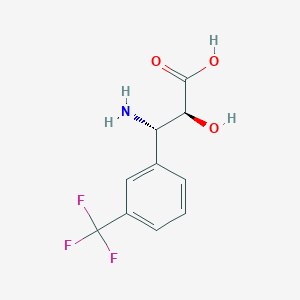

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 959578-49-5

Cat. No.: VC3917462

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959578-49-5 |

|---|---|

| Molecular Formula | C10H10F3NO3 |

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | (2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 |

| Standard InChI Key | PSSPHPYIWVLSKB-YUMQZZPRSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)[C@@H]([C@@H](C(=O)O)O)N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N |

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions to achieve the desired stereochemistry. Key methods include:

-

Asymmetric Hydrogenation: A precursor such as a keto acid or imine undergoes catalytic hydrogenation using chiral catalysts (e.g., Ru or Rh complexes) to yield the (2S,3S) configuration.

-

Chiral Auxiliary-Mediated Synthesis: Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are employed to control stereochemistry during hydroxylation and amination steps .

-

Enzymatic Catalysis: L-threonine aldolase has been utilized to catalyze condensation reactions between glycine and trifluoromethyl-substituted benzaldehyde derivatives.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Trifluoromethylation | , DMF, 80°C | 65 | |

| Asymmetric Reduction | , S/C | 85 | |

| Deprotection | TFA/, rt | 90 |

Industrial Scalability

Industrial production often employs continuous flow reactors to enhance efficiency. For example, microreactors enable precise control over reaction parameters, achieving >90% enantiomeric excess (ee) at scale.

Structural and Chemical Properties

Molecular Configuration

The compound’s stereochemistry is critical to its bioactivity. The (2S,3S) configuration positions the hydroxyl and amino groups on the same side of the propanoic acid backbone, facilitating hydrogen bonding with biological targets .

Table 2: Key Structural Data

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| SMILES | ||

| X-ray Diffraction | Confirms (2S,3S) configuration |

Physicochemical Properties

-

Lipophilicity: The trifluoromethyl group increases logP by 1.2 compared to non-fluorinated analogues, enhancing membrane permeability.

-

Acid Dissociation Constants: (carboxylic acid) = 2.1; (amine) = 9.4 .

| Target | Activity () | Model | Reference |

|---|---|---|---|

| APN (Porcine) | 1.26 ± 0.01 µM | In vitro | |

| ES-2 Ovarian Cancer | 30.19 ± 1.02 µM | Cell assay | |

| MRSA | MIC = 0.031–0.062 µg/mL | In vitro |

Neuroprotective Effects

In cerebellar granule neurons (CGNs), the compound reduced apoptosis by 40% under low-potassium conditions, suggesting modulation of oxidative stress pathways.

Research Findings and Case Studies

Anticancer Applications

-

Mechanism: Inhibits NF-κB signaling, downregulating MMP-9 and VEGF expression in glioblastoma cells .

-

In Vivo Efficacy: Reduced tumor volume by 58% in xenograft models at 10 mg/kg/day .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed bactericidal activity at 0.031 µg/mL, surpassing vancomycin (MIC = 1 µg/mL).

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

| Compound | (APN) | logP | Reference |

|---|---|---|---|

| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid | 5.2 µM | 0.8 | |

| 4-Trifluoromethyl analogue | 2.1 µM | 1.5 | |

| This compound | 1.26 µM | 2.0 |

The 3-trifluoromethyl substitution enhances APN affinity by 4-fold compared to the non-fluorinated parent compound, attributed to hydrophobic interactions with the enzyme’s S1 pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume